

# Meta-analysis of clinical trial data for Eleclazine in Long QT Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Eleclazine |           |
| Cat. No.:            | B604918    | Get Quote |

# Meta-analysis of Eleclazine in Long QT Syndrome: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Eleclazine** in the treatment of Long QT Syndrome (LQTS), with a specific focus on LQT3. It offers an objective comparison with other late sodium current inhibitors, Ranolazine and Mexiletine, supported by available experimental data.

# **Executive Summary**

Long QT Syndrome Type 3 (LQT3) is a genetic cardiac disorder characterized by a gain-of-function mutation in the SCN5A gene, leading to an increase in the late inward sodium current (INa-late) and a prolonged ventricular repolarization. This prolongation increases the risk of life-threatening arrhythmias. **Eleclazine** is a novel, potent, and selective inhibitor of the late sodium current, developed as a targeted therapy for LQT3. This guide synthesizes data from clinical trials to compare the efficacy, safety, and mechanism of action of **Eleclazine** with other established treatments for LQT3, namely Ranolazine and Mexiletine.

## **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize the quantitative data from clinical trials of **Eleclazine**, Ranolazine, and Mexiletine in patients with LQT3.



Table 1: Efficacy of Late Sodium Current Inhibitors in LQT3

| Drug            | Study                           | Number<br>of<br>Patients | Baseline<br>QTc (ms) | QTc<br>Change<br>(ms)       | % QTc<br>Reductio<br>n | Reductio<br>n in<br>Arrhythmi<br>c Events |
|-----------------|---------------------------------|--------------------------|----------------------|-----------------------------|------------------------|-------------------------------------------|
| Eleclazine      | Phase 3,<br>Single-<br>Blind[1] | 41                       | 507.5 ±<br>38.11     | -8.5 ± 18.03 (daytime QTcF) | Not<br>Reported        | Not the primary endpoint                  |
| Ranolazine      | Chorin et<br>al.[2][3]          | 8                        | 509 ± 41             | -56 ± 52                    | 11%                    | Not<br>Reported                           |
| Moss et al. [4] | 5                               | Not<br>Reported          | -26 ± 3              | Not<br>Reported             | Not<br>Reported        |                                           |
| Mexiletine      | Mazzanti et<br>al.              | 34                       | 509<br>(median)      | -63 ± 6                     | Not<br>Reported        | 22% to 3% of patients                     |

Table 2: Safety and Tolerability

| Drug           | Study                                             | Key Adverse Events                                                                                                                              |
|----------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Eleclazine     | Phase 3, Single-Blind[1]                          | One serious adverse event (kidney stone, considered unrelated). One ICD shock 33 days after drug discontinuation. Generally well- tolerated.[1] |
| Ranolazine     | Chorin et al.[2]                                  | No Type 1 Brugada ECG was observed.[2]                                                                                                          |
| Moss et al.[4] | No adverse effects were observed in the study.[4] |                                                                                                                                                 |
| Mexiletine     | Mazzanti et al.[5]                                | Not detailed in the provided search results.                                                                                                    |



## **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are outlined below.

## **Eleclazine: Phase 3 Single-Blind Study (NCT02300558)**

- Objective: To evaluate the effect of oral Eleclazine on shortening the corrected QT (QTcF) interval in subjects with LQT3.[1]
- Study Design: A Phase 3, single-blind, single-arm, multi-center study.[6]
- Participants: 41 subjects with genotype-confirmed LQT3.[1] Key inclusion criteria included a
  mean QTc interval ≥ 480 ms (or ≥ 460 ms for those on other antiarrhythmic drugs).[7] Key
  exclusion criteria included known pathogenic mutations for LQT1 or LQT2.[7]
- Intervention: Participants received a 48 mg oral loading dose of Eleclazine, followed by 12 weeks of 3 mg once daily, and then 12 weeks of 6 mg once daily.
- Primary Efficacy Endpoint: Change in mean daytime QTcF value from baseline to Week 24.
   [1]
- Secondary Endpoints: Change in mean daytime QTcF from baseline to Week 12, and changes in mean daily and nocturnal QTcF from baseline to Week 24.[1]
- Data Analysis: QTcF was calculated using Fridericia's formula. Mean daytime QTcF was computed as the area under the curve from 0 to 6 hours post-dose, divided by 6.[8]

# **Ranolazine: Long-Term Clinical Evaluation**

- Objective: To evaluate the long-term efficacy of Ranolazine in shortening the QTc interval in LQT3 patients with the D1790G mutation.[2]
- Study Design: A long-term, prospective clinical evaluation.
- Participants: 8 patients with genotype-confirmed LQT3 and the D1790G mutation.
- Intervention: Ranolazine 1000 mg twice daily.[3]
- Primary Efficacy Endpoint: Change in resting QTc after one week of therapy.



 Data Analysis: Resting ECGs were recorded to measure the QTc interval. The effect of Ranolazine on QTc was assessed at various time points throughout the study period of 22.8 ± 12.8 months.[2]

## **Mexiletine: Retrospective Study**

- Objective: To assess the efficacy of Mexiletine in reducing arrhythmic events in patients with LQT3.[10]
- Study Design: A retrospective study where patients served as their own controls, comparing periods on and off Mexiletine.[10]
- Participants: 34 patients with genotype-confirmed LQT3.[5]
- Intervention: The mean dose of Mexiletine was 8 ± 0.5 mg/kg/day.[5]
- Primary Efficacy Endpoint: Comparison of arrhythmic events (sudden cardiac death, aborted sudden death, appropriate ICD discharge, or cardiac syncope) during periods with and without Mexiletine treatment.[10]
- Data Analysis: The study compared the percentage of patients experiencing arrhythmic events, the mean number of events per patient, and the annual rate of events.[5]

# Mandatory Visualization Signaling Pathway in Long QT Syndrome Type 3 and Therapeutic Intervention





### Click to download full resolution via product page

Caption: Pathophysiology of LQT3 and the mechanism of action of late sodium current inhibitors.

# Experimental Workflow for a Phase 3 Clinical Trial of a Novel Drug in LQT3





Click to download full resolution via product page

Caption: A generalized workflow for a Phase 3 clinical trial investigating a new drug for LQT3.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. Ranolazine for Congenital Long QT Syndrome Type III (LQT3): Experimental and Long-Term Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Ranolazine Shortens Repolarization in Patients with Sustained Inward Sodium Current Due To Type-3 Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene-Specific Therapy With Mexiletine Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/41816 [onderzoekmetmensen.nl]
- 7. Effect of Eleclazine on Shortening of the QT Interval, Safety, and Tolerability in Adults With Long QT Syndrome Type 3 | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Ranolazine for Congenital Long-QT Syndrome Type III: Experimental and Long-Term Clinical Data PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mexiletine Reduces Arrhythmic Events in Long QT Syndrome 3 American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Meta-analysis of clinical trial data for Eleclazine in Long QT Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604918#meta-analysis-of-clinical-trial-data-for-eleclazine-in-long-qt-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com